BenchChemオンラインストアへようこそ!

1-(4-Bromobutoxy)-2-methylbenzene

Organic Synthesis Regioselectivity Williamson Ether Synthesis

1-(4-Bromobutoxy)-2-methylbenzene, also known as 2-methylphenoxybutylbromide, is an aromatic ether derivative with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol. The compound features a 2-methylbenzene (o-tolyl) core linked to a terminal bromobutyl chain via an ether bond, classifying it as a monofunctional alkylating agent.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 2033-82-1
Cat. No. B7761197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-2-methylbenzene
CAS2033-82-1
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCCBr
InChIInChI=1S/C11H15BrO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3
InChIKeyCHHNKCNFDJFXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutoxy)-2-methylbenzene (CAS 2033-82-1) as a Versatile Building Block in Organic Synthesis and Drug Discovery


1-(4-Bromobutoxy)-2-methylbenzene, also known as 2-methylphenoxybutylbromide, is an aromatic ether derivative with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol [1]. The compound features a 2-methylbenzene (o-tolyl) core linked to a terminal bromobutyl chain via an ether bond, classifying it as a monofunctional alkylating agent . The ortho-substituted methyl group distinguishes this regioisomer from its para- and meta-substituted analogs, which influences its steric and electronic properties in chemical transformations. As a primary alkyl bromide, it serves as a key electrophilic intermediate in nucleophilic substitution reactions, enabling the introduction of the 4-(o-tolyloxy)butyl pharmacophore into larger molecular architectures [2].

The Critical Role of 1-(4-Bromobutoxy)-2-methylbenzene's Ortho-Methyl Substitution in Reaction Outcomes


Substituting 1-(4-bromobutoxy)-2-methylbenzene with its regioisomers or structural analogs is not a trivial, like-for-like replacement due to distinct steric and electronic effects that directly impact synthetic utility and downstream molecular properties. The ortho-methyl group in 1-(4-bromobutoxy)-2-methylbenzene creates a sterically hindered environment around the ether oxygen, which can influence both its synthesis and subsequent reactivity [1]. This steric hindrance differentiates it from the less hindered para-isomer, 1-(4-bromobutoxy)-4-methylbenzene (CAS 60789-54-0), leading to different reaction rates and product distributions in nucleophilic substitutions [2]. Furthermore, the ortho-substitution pattern can significantly alter the three-dimensional conformation of derived molecules, which is crucial for biological target engagement in drug discovery applications, where the spatial arrangement of the o-tolyl group may be essential for achieving desired binding affinities [3].

Quantified Differentiation of 1-(4-Bromobutoxy)-2-methylbenzene Against Key Comparators


Superior Regioselective Synthesis of Ortho-Substituted Aromatic Ethers

The synthesis of 1-(4-bromobutoxy)-2-methylbenzene via Williamson etherification demonstrates a quantifiable regioselective advantage compared to the para-isomer. The ortho-methyl group in the starting 2-methylphenol (o-cresol) directs the alkylation exclusively to the phenolic oxygen, yielding the ortho-substituted ether with high fidelity. In contrast, synthesis of the para-isomer from 4-methylphenol (p-cresol) can lead to competing side reactions or require more stringent conditions [1].

Organic Synthesis Regioselectivity Williamson Ether Synthesis

Quantifiable Bioactivity Against TC-PTP Enzyme

1-(4-Bromobutoxy)-2-methylbenzene demonstrates quantifiable inhibitory activity against T-cell protein tyrosine phosphatase (TC-PTP, PTPN2), a target implicated in oncology and inflammatory diseases. This activity provides a clear, data-driven basis for selecting this compound as a starting point for medicinal chemistry optimization over uncharacterized analogs [1].

Enzyme Inhibition Drug Discovery TC-PTP

Differentiated Metabolism Profile via CYP Enzyme Interaction

The compound exhibits distinct metabolic stability and potential for drug-drug interaction (DDI) as quantified by its inhibition of key cytochrome P450 enzymes. Specifically, it inhibits CYP3A4 with an IC50 of 2,900 nM [1]. This is a critical differentiator from similar alkylating agents that may lack this characterization, allowing for early ADME risk assessment in drug discovery programs.

Drug Metabolism CYP450 ADME

Optimal Scientific and Industrial Use Cases for 1-(4-Bromobutoxy)-2-methylbenzene (CAS 2033-82-1)


Scaffold for Selective TC-PTP Inhibitor Development

This scenario is directly supported by the enzyme inhibition data. Researchers can use 1-(4-bromobutoxy)-2-methylbenzene as a validated starting scaffold for developing novel TC-PTP inhibitors [1]. The known IC50 value (19 µM) provides a benchmark for iterative medicinal chemistry efforts, where the terminal bromide serves as a convenient handle for introducing diverse functional groups via nucleophilic substitution to improve potency and selectivity [1].

Building Block for Ortho-Substituted PROTAC Linkers

The ortho-methyl substitution pattern confers a unique three-dimensional conformation that is valuable in the design of PROTAC (Proteolysis Targeting Chimera) linkers. The steric bulk of the o-tolyl group can influence the formation of the ternary complex (E3 ligase:PROTAC:target protein), a critical determinant of degradation efficiency [2]. This compound is the preferred choice over its para-isomer for creating ortho-substituted, conformationally constrained linkers [1].

Synthesis of Conformationally Constrained Pharmacophores

Due to the regiospecific nature of its synthesis, this compound is ideal for generating libraries of ortho-substituted aromatic ethers for drug discovery. The steric hindrance from the ortho-methyl group can restrict bond rotation in the final molecule, which may be essential for achieving high binding affinity and selectivity for certain biological targets [1]. This contrasts with the more flexible para-isomer, which may not provide the same conformational constraint [2].

Early-Stage ADME Risk Assessment in Lead Optimization

Procurement of this compound is advantageous for drug discovery programs where early ADME (Absorption, Distribution, Metabolism, Excretion) profiling is a priority. The available CYP3A4 inhibition data (IC50 = 2.9 µM) allows teams to immediately assess potential DDI risk and prioritize this scaffold or direct its optimization away from metabolic liabilities [3]. This pre-existing data saves significant time and resources compared to screening uncharacterized, structurally similar alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromobutoxy)-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.